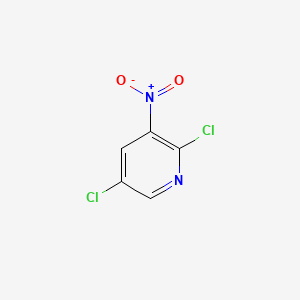

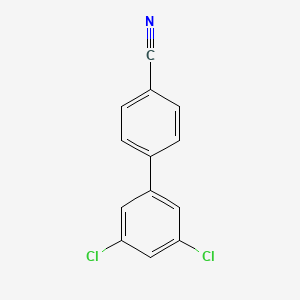

4-(3,5-Dichlorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,5-Dichlorophenyl)benzonitrile is a chemical compound that is part of a broader class of organic molecules known for their aromatic rings and nitrile groups. While the specific compound 4-(3,5-Dichlorophenyl)benzonitrile is not directly discussed in the provided papers, related compounds with dichlorophenyl groups and benzonitrile structures are examined, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of benzonitrile oxides in cycloaddition reactions. For instance, benzonitrile oxide reacts with substituted 4,5-dihydro-3-methylene-2(3H)-furanones to yield various isoxazolinespirodihydrofuranones with different stereochemistry . This suggests that similar synthetic strategies could potentially be applied to synthesize derivatives of 4-(3,5-Dichlorophenyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-Dichlorophenyl)benzonitrile has been studied using experimental methods such as X-ray analysis and theoretical methods like density functional theory (DFT) . These studies provide information on the geometric parameters, which are crucial for understanding the molecular architecture of such compounds. The presence of substituents like the dichlorophenyl group can significantly influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is influenced by the electronic properties of the substituents attached to the aromatic ring. The cycloaddition reactions mentioned in the first paper indicate that benzonitrile oxides can participate in 1,3-dipolar cycloadditions, which could be a relevant reaction for 4-(3,5-Dichlorophenyl)benzonitrile as well. The presence of electron-withdrawing groups such as the nitrile and dichlorophenyl groups can affect the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(3,5-Dichlorophenyl)benzonitrile can be inferred from spectroscopic and computational studies. For example, the FT-IR spectra and NMR spectral methods provide insights into the vibrational and electronic environments within the molecule . Computational analyses, including NBO, HOMO-LUMO, and NLO studies, help in understanding the charge distribution, electronic transitions, and non-linear optical properties . These properties are essential for predicting the behavior of 4-(3,5-Dichlorophenyl)benzonitrile in various chemical environments and for potential applications in materials science.

Applications De Recherche Scientifique

Herbicide Toxicity Studies The compound 4-(3,5-Dichlorophenyl)benzonitrile shares structural similarities with certain herbicides, which have been extensively studied for their environmental impact and toxicity. Notably, studies on 2,4-D herbicide toxicity have provided valuable insights into the specific characteristics of herbicide toxicity and mutagenicity. These studies have highlighted the trends in focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and their impact on non-target species, especially aquatic ones. Additionally, the importance of further research on molecular biology aspects, like gene expression and pesticide degradation studies, has been emphasized to enhance our understanding of herbicide toxicology (Zuanazzi et al., 2020).

Environmental Impact Assessment The environmental consequences of chlorophenols contamination, which are structurally related to 4-(3,5-Dichlorophenyl)benzonitrile, have been extensively reviewed. Chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. The persistence and bioaccumulation potential of these compounds vary based on environmental conditions and the presence of microflora capable of biodegrading them. A notable aspect of chlorophenols is their strong organoleptic effect, highlighting the need for a detailed environmental impact assessment (Krijgsheld & Gen, 1986).

Safety And Hazards

The safety data sheet for “4-(3,5-Dichlorophenyl)benzonitrile” suggests that it may be harmful if swallowed or in contact with skin . In case of accidental release, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

Propriétés

IUPAC Name |

4-(3,5-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRCKFRNRAPCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432223 |

Source

|

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenyl)benzonitrile | |

CAS RN |

1025992-48-6 |

Source

|

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)